molecular formula C8H9F2NO2 B041684 3,5-Difluoro-2,4-dimethoxyaniline CAS No. 195136-67-5

3,5-Difluoro-2,4-dimethoxyaniline

Cat. No. B041684
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves several steps, including nitration, methoxyl substitution, reduction, diazotisation, and further reduction processes. An efficient synthesis method for 3,5-dimethoxy-2,4-difluorobenzoic acid, a related compound, was developed from 2,3,4,5-tetrafluorobenzoic acid, demonstrating the complexity and specificity required in synthesizing such fluorinated aromatic compounds (Zhang et al., 2017).

Scientific Research Applications

  • Synthesis of Poly(N-phenyl-m-aniline)s : It is used in the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, which can easily adopt helical structures and exhibit redox properties (Ito et al., 2002).

  • Synthesis of Bis(phosphine)-Dihydroxybenzenes : This compound plays a role in synthesizing, structuring, and studying the ligating and electronic properties of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides (Pignotti et al., 2008).

  • Conducting Poly(aniline-co-2,5-dimethoxyaniline) Copolymers : It's used in the synthesis of soluble conducting poly(aniline-co-2,5-dimethoxyaniline) copolymers (Huang et al., 2003).

  • Fluorescent Difluoroboron Dipyrromethene Dye : As a symmetric fluorescent difluoroboron dipyrromethene dye, it is studied for its spectroscopic and photophysical properties (Qin et al., 2009).

  • Synthesis of 3,4-Dimethoxyaniline : It is effective in synthesizing 3,4-dimethoxyaniline with high purity (Wei-jie & Jun, 2005).

  • Differentiating Chiral Molecules : This compound is useful in differentiating glutamic acid chiral molecules, showcasing a specific detection limit for L-glutamic acid and D-glutamic acid (Zeng et al., 2019).

  • Antiproliferative Activity : It shows antiproliferative potentials against Mat-LyLu cell lines (Kasumov et al., 2016).

  • Nonlinear Optical Materials : Offers new design possibilities for second-order nonlinear optical materials (Wortmann et al., 1993).

  • Intermediate for Moxifloxacin Impurity : Acts as a key intermediate in preparing an impurity of moxifloxacin (Zhang et al., 2017).

  • Molecular and Vibrational Structure Studies : Useful for understanding the infrared and Raman spectra of similar molecules (Sundaraganesan et al., 2008).

  • Synthesis of Hollow Microspheres : Used in the synthesis of poly(3,5-dimethyoxyaniline) hollow microspheres, demonstrating uniform shape and narrow size distribution (Wang et al., 2015).

Safety And Hazards

The safety data sheet for 3,5-Difluoro-2,4-dimethoxyaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

A study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a compound similar to 3,5-Difluoro-2,4-dimethoxyaniline, suggests that fluorinated compounds have potential applications in the development of high-energy materials . The efficient design and synthesis of energetic compounds with the highest possible energy and chemical stability has attracted enormous attention due to their high-tech applications .

properties

IUPAC Name

3,5-difluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNUSZUKBDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287127
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2,4-dimethoxyaniline

CAS RN

195136-67-5
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro group of 3,5-difluoro-2,4-dimethoxynitrobenzene (10.9 g, 49.7 mmol) is reduced by catalytic hydrogenation at 40 psi in ethanol/ethyl acetate over 10% Pd/carbon. Progress is monitored by TLC. When the reaction is complete, the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration. The filtrate is concentrated in vacuo, giving pure 1-amino-3,5-difluoro2,4-dimethoxybenzene (2) as 9.40 g (99.8%) of a clear, pale brown oil: 1H NMR (CDCl3) 6.25 (dd, 1H), 3.89 (two s, 6H), 3.7 (br s, 2H); 19F NMR (CDCl3) 135.5 (d, 1F), 146.9 (s, 1F). Anal. calc. for C8H9NO2F2 : C, 50.80; H, 4.80; N, 7.40. Found: C, 50.61; H, 4.81; N, 7.26. The hydrochloride salt is obtained by treating a dioxane solution of 5 with 4M HCl in dioxane, collecting the precipitate on a Buchner funnel, rinsing with dioxane, and drying in vacuo to give the hydrochloride salt of Compound 2 as a bone-white powder: m.p. 213°-218° C. (dec.); 1H NMR (D2O) 7.1 (br d, 1H), 4.05 (br s, 6H); 19F (D2O) 131.1 (dd, 1F), 141.6 (s, 1F). Anal. calc. for C8 H10NO2F2Cl: C, 42.59; H, 4.47; N, 6.21. Found: C, 42.75; H, 4.47; N, 6.14.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Holmehave, SK Pedersen, HH Jensen… - Arkivoc, 2015 - pdfs.semanticscholar.org
The synthesis and characterization of a 2’, 4’, 5’, 7’-tetrafluorinated derivative of fluorescein, called Aarhus Green, is reported. As with related 2’, 7’-difluorinated compounds, …
Number of citations: 8 pdfs.semanticscholar.org
JK Kerkovius, F Menard - Synthesis, 2016 - thieme-connect.com
A practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid – one of the most widely used coumarin fluorescence imaging dye for bioconjugation – is reported. The …
Number of citations: 13 www.thieme-connect.com
SK Pedersen, J Holmehave, FH Blaikie… - The Journal of …, 2014 - ACS Publications
A tetrafluoro-substituted fluorescein derivative covalently linked to a 9,10-diphenyl anthracene moiety has been synthesized, and its photophysical properties have been characterized. …
Number of citations: 119 pubs.acs.org

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